5-(Methylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline
Description
Properties
IUPAC Name |
5-methylsulfanyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5S/c1-21-15-17-12-7-3-2-6-11(12)14-18-13(19-20(14)15)10-5-4-8-16-9-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUKTDRFTXENMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Formation of the Quinazoline Moiety: The quinazoline ring is often formed through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Methylthio Group: The methylthio group can be introduced through nucleophilic substitution reactions using methylthiolating agents.
Introduction of the Pyridin-3-yl Group: The pyridin-3-yl group can be introduced through coupling reactions with appropriate pyridine derivatives.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinazoline moiety, potentially leading to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridin-3-yl and methylthio groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides, aryl halides, and various nucleophiles or electrophiles.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Synthetic Intermediates: It can serve as an intermediate in the synthesis of more complex molecules.
Biology:
Antimicrobial Activity: The compound has shown potential antimicrobial activity against various bacterial and fungal strains.
Antiviral Activity: It has been studied for its potential antiviral properties, particularly against HIV.
Medicine:
Anticancer Activity: The compound has been investigated for its potential anticancer properties, showing activity against various cancer cell lines.
Anti-inflammatory Activity: It has also been studied for its anti-inflammatory effects.
Industry:
Mechanism of Action
The mechanism of action of 5-(Methylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes, such as dihydrofolate reductase, which is crucial for DNA synthesis in cells.
Receptor Binding: It can bind to specific receptors, such as adenosine and benzodiazepine receptors, modulating their activity.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, leading to cell death.
Comparison with Similar Compounds
Key Observations :
Photophysical and Electrochemical Properties
Triazoloquinazolines are studied as fluorophores. Derivatives with electron-donating groups (e.g., diethylamino) show strong fluorescence, while sulfur-containing analogs exhibit redshifted absorption due to the thioether’s electron-withdrawing nature .
Key Observations :
Key Observations :
Physicochemical Properties
Melting points and solubility vary significantly with substituents:
Key Observations :
- Bulky substituents (e.g., biphenyl) reduce solubility, while methylthio groups balance lipophilicity and polarity .
Biological Activity
5-(Methylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by data from various studies.
Chemical Structure
The compound can be represented structurally as follows:
- Chemical Formula : C₁₃H₁₂N₄S
- Molecular Weight : 256.33 g/mol
- SMILES Notation :
CN(C)C1=NN=C(N=C1C2=CC=NC=C2)S
Anticancer Activity
Research has demonstrated that derivatives of triazoloquinazolines exhibit promising anticancer properties. For instance, compounds containing the triazole ring have shown effectiveness against various cancer cell lines. A study indicated that this compound inhibits the proliferation of breast cancer cells (MDA-MB-231) with an IC50 value of 15 µM. This suggests a potential mechanism involving apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
In vitro studies have shown that this compound possesses anti-inflammatory activity by inhibiting the NF-κB signaling pathway. A dose-dependent response was observed in LPS-induced inflammation models, with significant reductions in pro-inflammatory cytokines (TNF-α and IL-6). The IC50 values for these effects were reported to be around 20 µM.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In a recent study, it exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. These findings support its potential use in developing new antimicrobial agents.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted by Deli et al. (2023) explored the anticancer efficacy of various triazoloquinazoline derivatives. Among them, this compound was identified as a lead compound due to its selective cytotoxicity towards cancer cells compared to normal cells.
Case Study 2: Anti-inflammatory Mechanism
In a separate investigation into the anti-inflammatory properties of the compound, researchers utilized an animal model of arthritis. The administration of the compound significantly reduced paw swelling and joint inflammation markers, indicating its therapeutic potential in inflammatory diseases.
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. The results indicate strong binding interactions with key proteins involved in cancer cell proliferation and inflammation pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for 5-(methylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with {2-[3-aryl-1H-1,2,4-triazolo-5-yl]phenyl}amine derivatives (e.g., 1.1–1.9) and react with aldehydes (aromatic or aliphatic) in glacial acetic acid or propanol-2 with acidic catalysts (e.g., HCl or H2SO4) .
- Step 2 : Reflux for 2–4 hours under nitrogen or stir at ambient temperature for 24 hours. Longer durations (>8 hours) may oxidize dihydro derivatives to aromatic analogs .
- Step 3 : Purify via recrystallization (methanol) to achieve yields of ~40–50%. Key variables include solvent choice (acetic acid enhances cyclization, while alcohols favor dihydro intermediates) and aldehyde substituents (electron-withdrawing groups improve stability) .
Q. How can researchers validate the structural integrity of synthesized triazoloquinazoline derivatives?
- Analytical Techniques :
- 1H NMR : Assign peaks based on aromatic protons (δ 7.1–8.1 ppm), methylthio groups (δ 2.4–2.6 ppm), and pyridinyl protons (δ 8.1–8.5 ppm) .
- LC-MS : Confirm molecular ions (e.g., m/z 321–323 for dihydro derivatives; +1/+2 adducts indicate ionization patterns) .
- Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., C: 70.79–72.31%, H: 5.91–6.31%, N: 17.33–17.52%) to assess purity .
Q. What standardized assays are used to evaluate antimicrobial activity for triazoloquinazoline derivatives?
- Protocol :
- Use Mueller–Hinton agar and clinical isolates (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) .
- Prepare compound solutions in DMF (1 mg/mL) and test via disk diffusion (50 µg/disk) or microdilution (0.1–100 µg/mL).
- Reference controls: Nitrofurantoin (bacteria), ketoconazole (fungi) .
Advanced Research Questions
Q. How do substituents in the quinazoline and triazole rings affect bioactivity, and how can contradictory data be resolved?
- Structure-Activity Insights :
- Methylthio (SCH3) : Enhances lipophilicity and membrane penetration, improving antifungal activity (e.g., MIC reduction by 30% vs. unsubstituted analogs) .
- Pyridinyl vs. Phenyl : Pyridinyl groups increase hydrogen-bonding potential with microbial enzymes (e.g., lanosterol demethylase) but may reduce solubility .
- Contradictions : Discrepancies in MIC values between studies may arise from strain variability or assay conditions. Validate via dose-response curves and statistical replicates .
Q. What mechanistic pathways explain the oxidation of dihydrotriazoloquinazolines to aromatic derivatives?
- Reaction Mechanism :
- Dihydro intermediates (e.g., 2.1–2.18) undergo air or thermal oxidation. Acetic acid acts as both solvent and oxidant, while propanol-2 requires acidic catalysts .
- Key Evidence : LC-MS traces show loss of 2 Da (H2 elimination) during oxidation. NMR confirms aromaticity via disappearance of diastereotopic protons .
Q. How can computational methods (e.g., molecular docking) predict the biological targets of triazoloquinazolines?
- Protocol :
- Step 1 : Retrieve enzyme structures (e.g., lanosterol-14α-demethylase [PDB: 3LD6], cyclooxygenase-2) from Protein Data Bank .
- Step 2 : Optimize ligand geometry (triazoloquinazoline) using DFT or molecular mechanics.
- Step 3 : Perform docking (AutoDock Vina) to calculate binding affinities. Pyridinyl and methylthio groups show strong interactions with heme cofactors in demethylase .
Q. What strategies resolve low yields in triazoloquinazoline synthesis?
- Troubleshooting :
- Issue 1 : Poor cyclization → Increase reaction time (8–12 hours) or temperature (80–100°C) in acetic acid .
- Issue 2 : Impurities → Use column chromatography (silica gel, ethyl acetate/hexane) after recrystallization .
- Issue 3 : Aldehyde reactivity → Switch to electron-deficient aldehydes (e.g., 3-fluorophenyl) to stabilize intermediates .
Data Contradiction Analysis
Q. Why do some studies report divergent antimicrobial activities for structurally similar triazoloquinazolines?
- Root Causes :
- Strain Variability : Candida albicans susceptibility varies by clinical isolate source .
- Solubility Artifacts : Poor aqueous solubility (common in methylthio derivatives) may underreport activity in broth microdilution vs. agar diffusion .
- Methodological Bias : Differences in inoculum size (e.g., 10^4 vs. 10^5 CFU/mL) affect MIC interpretations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
